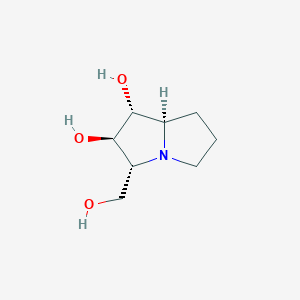

Hyacinthacine A2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hyacinthacine A2 is a natural product found in Muscari armeniacum with data available.

Applications De Recherche Scientifique

Synthesis of Hyacinthacine A2

The total synthesis of this compound has been achieved through innovative methods that emphasize stereocontrol. Notably, a novel transannular hydroamination approach has been utilized, which allows for the transfer of planar chirality from a 5-aza-trans-cyclooctene precursor to a point chirality in the final product. This method involves photoisomerization and has shown significant improvements in diastereoselectivity during synthesis .

Key Steps in Synthesis:

- Photoisomerization : The conversion of 5-aza-cis-cyclooctene to its trans counterpart is crucial for establishing chirality.

- Transannular Hydroamination : This step facilitates the formation of this compound with high fidelity, yielding only one diastereomer .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research.

Inhibition of Glycosidases

This compound has been identified as a selective inhibitor of amyloglucosidase, with an inhibition constant (IC50) reported at approximately 8.6 μM. This selectivity is notable as it does not significantly inhibit β-glucosidases, suggesting potential applications in managing conditions related to carbohydrate metabolism .

Antiviral Properties

Research indicates that this compound may possess activity against HIV, positioning it as a candidate for further investigation in antiviral drug development .

Potential Therapeutic Applications

Given its biological properties, this compound may have several therapeutic applications:

- Diabetes Management : Due to its glycosidase inhibition properties, it could be explored as a therapeutic agent for diabetes management.

- Antiviral Drug Development : Its activity against HIV suggests potential for use in antiretroviral therapy.

Total Synthesis Studies

Several studies have documented the total synthesis of this compound, highlighting various methodologies employed to achieve successful outcomes:

- The work by Royzen et al. demonstrated an efficient synthetic route using stereocontrolled techniques that enhanced yield and purity .

- Another study focused on the use of SmI2-induced nitrone umpolung to achieve concise total synthesis, showcasing alternative synthetic strategies that could be beneficial for scaling production .

Research has also focused on evaluating the biological activities of synthesized this compound:

- Studies have confirmed its selective inhibition against specific glycosidases and explored its mechanism of action at the molecular level.

- In vitro assays have provided insights into its antiviral efficacy, emphasizing the need for further clinical studies to establish therapeutic viability.

Data Tables

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Enzyme/Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Glycosidase Inhibition | Amyloglucosidase | 8.6 | |

| Antiviral Activity | HIV | TBD |

Table 2: Synthesis Methods for this compound

Analyse Des Réactions Chimiques

Transannular Hydroamination for Pyrrolizidine Core Formation

The stereocontrolled synthesis of hyacinthacine A2 relies on transannular hydroamination of a 5-aza-trans-cyclooctene precursor. This reaction transfers planar chirality to the C-7a stereocenter with >20:1 diastereoselectivity .

Mechanism :

-

The 5-aza-trans-cyclooctene undergoes intramolecular hydroamination under basic conditions (aqueous NH4OH), forming the bicyclic pyrrolizidine core .

-

Planar chirality in the cyclooctene precursor dictates the stereochemical outcome at C-7a .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Diastereomeric Ratio | >20:1 | |

| Reaction Conditions | pH 7–9, NH4OH, RT |

Photoisomerization of 5-Aza-Cyclooctenes

A stereocontrolled photoisomerization step converts cis-cyclooctenes to trans-isomers, enabling planar-to-point chirality transfer .

Process :

-

Irradiation (254 nm) of a cis-cyclooctene with a trans-fused acetonide induces isomerization.

-

Silver nitrate-impregnated silica selectively traps the trans-isomer, achieving 7.8:1 diastereoselectivity .

Optimization :

| Parameter | Effect on Selectivity |

|---|---|

| AgNO3/SiO2 | Enhances trans-isomer purity |

| Solvent (Et2O/Hexanes) | Reduces side reactions |

SmI2_22-Mediated Radical Cross-Couplings

Samarium diiodide (SmI2) enables radical cross-couplings between α-hydroxylated aza-hemiacetals and α,β-unsaturated compounds .

Application in Synthesis :

Reaction Conditions :

Retrosynthetic Analysis and Key Steps

The synthesis involves:

-

Ring-closing metathesis (Grubbs II catalyst) to form the 8-membered azacycle .

-

Acetonide protection of diols to control conformation during photoisomerization .

Critical Stereochemical Outcomes :

| Step | Stereochemical Control |

|---|---|

| Photoisomerization | Crown vs. chair conformers |

| Hydroamination | Planar chirality transfer |

Comparative NMR Data

This compound’s NMR spectra are pH-sensitive. Key shifts at pH 9.0 (D2O) :

| 1H NMR (400 MHz) | δ (ppm) | 13C NMR (100 MHz) | δ (ppm) |

|---|---|---|---|

| H-7a | 3.37–3.30 (m) | C-1 | 82.5 |

| H-8 | 3.70 (dd, J=12.0, 6.3 Hz) | C-2 | 79.3 |

| H-5β | 3.08–2.99 (m) | C-7a | 69.7 |

Synthetic Route Comparison

Propriétés

Formule moléculaire |

C8H15NO3 |

|---|---|

Poids moléculaire |

173.21 g/mol |

Nom IUPAC |

(1R,2R,3R,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO3/c10-4-6-8(12)7(11)5-2-1-3-9(5)6/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 |

Clé InChI |

STFSMGASTIYWRS-WCTZXXKLSA-N |

SMILES isomérique |

C1C[C@@H]2[C@H]([C@@H]([C@H](N2C1)CO)O)O |

SMILES canonique |

C1CC2C(C(C(N2C1)CO)O)O |

Synonymes |

hyacinthacine A2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.